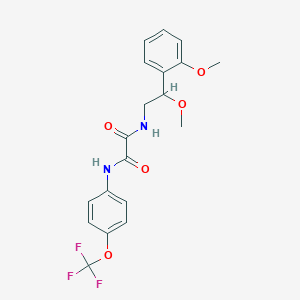

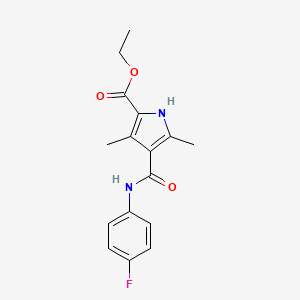

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the oxalamide linkage and the introduction of the various substituents. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the methoxy and trifluoromethoxy groups could potentially undergo substitution reactions, while the oxalamide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like oxalamide and methoxy could increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The synthesis of related cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton demonstrated the versatility of catalytic hydrogenations in producing complex molecules. This approach underlines the potential for creating compounds with structural similarities to N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, showcasing the reductive cyclization techniques and the formation of amides through acyl group migration (Hartenstein & Sicker, 1993).

Applications in Polymer Science

- Research into novel copolymers of styrene with oxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates highlighted the incorporation of methoxy and ethoxy groups into polymer chains. This study emphasized the role of such derivatives in modifying polymer properties, including thermal stability and reactivity ratios, providing insights into the utility of complex oxalamides in materials science (Kharas et al., 2015).

Novel Synthetic Approaches

- A novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes for the synthesis of di- and mono-oxalamides was developed, presenting a one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method could potentially be applied to the synthesis of compounds similar to N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, highlighting the efficiency and versatility of the proposed synthetic route (Mamedov et al., 2016).

Mecanismo De Acción

Mode of Action

The compound’s structure suggests it may undergo various chemical reactions, such as suzuki–miyaura (sm) cross-coupling , which involves the formation of carbon-carbon bonds via the interaction of palladium with organoboron reagents .

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura cross-coupling pathway, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . This pathway involves the oxidative addition of palladium to electrophilic organic groups and the transmetalation of nucleophilic organic groups from boron to palladium .

Result of Action

The specific molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the presence of palladium and organoboron reagents could affect the compound’s involvement in the Suzuki–Miyaura cross-coupling pathway . Additionally, the compound’s stability and reactivity could be influenced by factors such as pH, temperature, and the presence of other chemical species.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O5/c1-27-15-6-4-3-5-14(15)16(28-2)11-23-17(25)18(26)24-12-7-9-13(10-8-12)29-19(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNYOYONEPCXHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxy-2-(2-methoxyphenyl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)

![6'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2994364.png)

![2-({4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinyl}oxy)-1-ethanol](/img/structure/B2994365.png)

![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-2-methanol](/img/structure/B2994366.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2994370.png)

![N-isopentyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2994373.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide](/img/structure/B2994376.png)

![2-(5-bromofuran-2-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2994380.png)